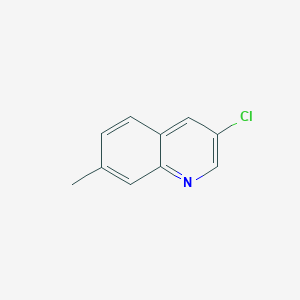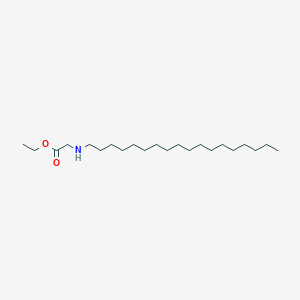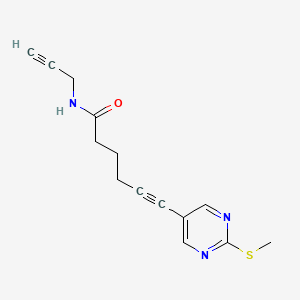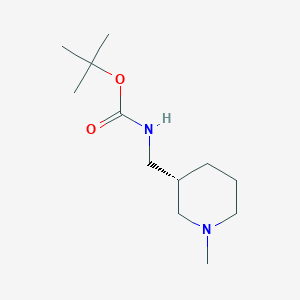![molecular formula C10H10BNO3 B15221033 N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide](/img/structure/B15221033.png)
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. This compound is part of a class of molecules known as benzoxaboroles, which are characterized by their unique boron-containing heterocyclic structure. Benzoxaboroles have been studied extensively for their antimicrobial properties and potential therapeutic applications.
Preparation Methods
The synthesis of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide typically involves the acylation of 6-aminobenzo[c][1,2]oxaborol-1(3H)-ol with various activated (hetero)arylcarboxylic acids . The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine to facilitate the acylation process. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure optimal yields.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the acrylamide group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents (e.g., ethanol, methanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction pathway. The major products formed from these reactions depend on the specific reagents and conditions used but generally include oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide has been extensively studied for its antimicrobial properties, particularly against mycobacteria . It has shown potential as an inhibitor of mycobacterial leucyl-tRNA synthetase, making it a promising candidate for the development of new antimycobacterial agents. Additionally, this compound has been tested against a panel of clinically important fungi and bacteria, demonstrating selective inhibition of mycobacterial growth without affecting other microorganisms .
In the field of medicine, this compound’s ability to inhibit specific enzymes and pathways has opened up possibilities for its use in treating various infectious diseases. Its unique boron-containing structure also makes it a valuable tool in chemical biology research, where it can be used to study enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide involves its interaction with specific molecular targets, such as leucyl-tRNA synthetase . By binding to the active site of this enzyme, the compound inhibits its function, thereby preventing the synthesis of leucyl-tRNA, which is essential for protein synthesis in mycobacteria. This inhibition leads to the disruption of bacterial growth and replication, making it an effective antimicrobial agent.
Comparison with Similar Compounds
N-(1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-6-yl)acrylamide can be compared to other benzoxaborole derivatives, such as crisaborole and other substituted benzoxaboroles . While crisaborole is primarily used as a phosphodiesterase 4 inhibitor for treating inflammatory skin conditions, this compound is unique in its selective inhibition of mycobacterial leucyl-tRNA synthetase . This specificity makes it particularly valuable for developing targeted antimycobacterial therapies.
Similar compounds include:
Crisaborole: Used for treating atopic dermatitis.
Substituted benzoxaboroles: Various derivatives with different substituents that exhibit diverse biological activities.
Properties
Molecular Formula |
C10H10BNO3 |
|---|---|
Molecular Weight |
203.00 g/mol |
IUPAC Name |
N-(1-hydroxy-3H-2,1-benzoxaborol-6-yl)prop-2-enamide |
InChI |
InChI=1S/C10H10BNO3/c1-2-10(13)12-8-4-3-7-6-15-11(14)9(7)5-8/h2-5,14H,1,6H2,(H,12,13) |
InChI Key |
FZDHWIUYTPUVFA-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C=CC(=C2)NC(=O)C=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


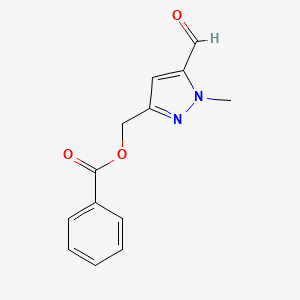
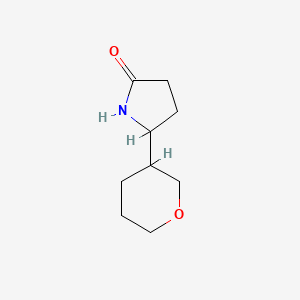
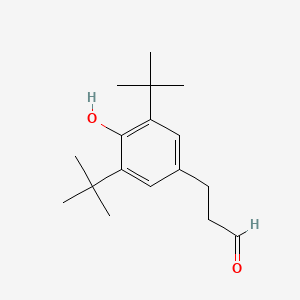
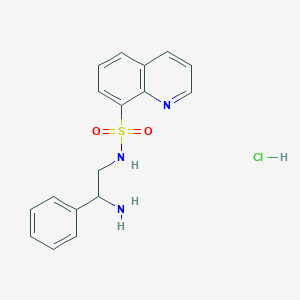


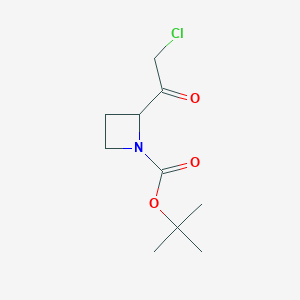

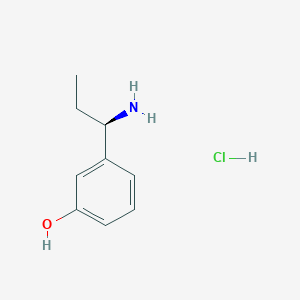
![3-Chloro-5,6-dihydro-4H-pyrrolo[1,2-B]pyrazole-2-methanol](/img/structure/B15221026.png)
